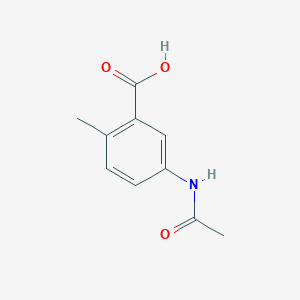

5-Acetamido-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEWTGQYHKEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing

The preparation of 5-Acetamido-2-methylbenzoic acid typically involves the acetylation of the corresponding amino-substituted benzoic acid. A common synthetic route starts from 5-amino-2-methylbenzoic acid, which is then treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to introduce the acetamido group. The reaction conditions, including solvent and temperature, are optimized to ensure high yield and purity of the final product.

While specific industrial-scale manufacturing processes are often proprietary, laboratory-scale syntheses provide a clear pathway to obtaining this compound. For instance, the acylation of 5-amino-2-methylbenzoic acid is a standard and efficient method for its preparation.

Structural Characterization and Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of 5-Acetamido-2-methylbenzoic acid, with each technique offering unique information about its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. In the analysis of benzoic acid derivatives, ¹H and ¹³C NMR are particularly informative. rsc.org For monosubstituted benzene (B151609) ring compounds, the carbon atom attached to the substituent group is designated as C1. docbrown.info The chemical shifts, measured in parts per million (ppm), are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Benzoic Acid Derivatives This table is illustrative and based on general principles of NMR spectroscopy for benzoic acid derivatives. Actual values for this compound may vary.

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplet |

| Acetamido (-NHCOCH₃) - NH | 7.5 - 9.5 | Singlet |

| Acetamido (-NHCOCH₃) - CH₃ | 1.9 - 2.3 | Singlet |

| Methyl (-CH₃) | 2.2 - 2.6 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives This table is illustrative and based on general principles of NMR spectroscopy for benzoic acid derivatives. Actual values for this compound may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic Carbons (C-H) | 120 - 140 |

| Aromatic Carbon (C-COOH) | 130 - 140 |

| Aromatic Carbon (C-CH₃) | 135 - 145 |

| Aromatic Carbon (C-NHCOCH₃) | 130 - 140 |

| Acetamido (-NHC OCH₃) | 168 - 172 |

| Acetamido (-NHCOC H₃) | 20 - 30 |

| Methyl (-CH₃) | 15 - 25 |

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, key IR absorption bands would be expected for the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C vibrations. The NIST WebBook provides IR spectral data for the related compound 2-methylbenzoic acid, which can serve as a reference. nist.gov

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of a benzoic acid derivative, the molecular ion peak [M]⁺ is observed. Common fragmentation patterns for benzoic acid itself include the loss of a hydroxyl group (-OH) to form the [C₆H₅CO]⁺ ion (m/z 105) and the loss of the entire carboxyl group to form the phenyl cation [C₆H₅]⁺ (m/z 77). docbrown.info The base peak in the mass spectrum of benzoic acid is often the acylium ion at m/z 105. docbrown.info

Table 3: Expected IR Absorption Bands for this compound This table presents expected ranges for the key functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Amide | N-H stretch | 3100-3500 |

| Amide | C=O stretch (Amide I) | 1630-1680 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

Table 4: Expected Mass Spectrometry Fragmentation for this compound This table is illustrative and based on typical fragmentation patterns of similar compounds.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₁NO₃]⁺ | 193 |

| [M - OH]⁺ | [C₁₀H₁₀NO₂]⁺ | 176 |

| [M - COOH]⁺ | [C₉H₁₀NO]⁺ | 148 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like benzoic acid derivatives, characteristic absorption bands are observed. The UV-Vis spectrum of benzoic acid in various solvents shows absorption maxima that can be influenced by factors such as pH and solvent polarity. rsc.orgresearchgate.net For instance, the λmax for benzoic acid is around 230 nm. researchgate.net The electronic structure of substituted benzoic acids reveals that the band gap can be significantly influenced by the nature and position of the substituents. researchgate.net

Crystallographic Studies and Solid-State Architecture

Crystallographic studies, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state.

Polymorphism in Substituted Benzoic Acid Systems

Polymorphism, the capacity of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of chemical compounds, particularly in the pharmaceutical industry. nih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and mechanical characteristics. rsc.org The study of polymorphism in substituted benzoic acid systems reveals the intricate interplay of molecular structure, intermolecular interactions, and crystallization conditions in determining the resulting solid-state form.

The ability of substituted benzoic acids to form various polymorphs is often linked to the conformational flexibility of the molecule and the diverse hydrogen-bonding patterns, or supramolecular synthons, that can form. acs.orgrsc.org The substituents on the benzene ring play a crucial role in influencing these interactions. ucl.ac.uk For instance, multifunctional molecules like dihydroxybenzoic acids can assemble via different hydrogen bond motifs, leading to the formation of multiple polymorphs. acs.org

Research into various substituted benzoic acids has demonstrated that polymorphism can arise from differences in molecular conformation (conformational polymorphism) or variations in the fundamental hydrogen-bonding connections (synthon polymorphism). nih.govmdpi.com

Research Findings in Substituted Benzoic Acids

Detailed investigations into specific substituted benzoic acid derivatives provide insight into the nature of their polymorphic behavior.

3-(Azidomethyl)benzoic Acid: This compound has been shown to exist as three distinct conformational polymorphs. nih.gov The different crystal forms were obtained through slow evaporation from different solvents, highlighting the influence of the crystallization environment. nih.gov Despite variations in the conformation of the azidomethyl group, all three polymorphs maintain similar carboxylic acid dimer formations and π–π stacking interactions. nih.gov The primary structural difference lies in the torsion angles of the azidomethyl group relative to the benzene ring. nih.gov

| Parameter | Polymorph A | Polymorph B | Polymorph C |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P21/c | P21/n | P-1 |

| a (Å) | 7.6327 (5) | 3.7712 (3) | 3.8029 (2) |

| b (Å) | 9.5561 (6) | 6.1229 (5) | 9.9199 (5) |

| c (Å) | 11.2899 (7) | 34.868 (3) | 11.5709 (6) |

p-Aminobenzoic Acid (pABA) and p-Nitrobenzoic Acid (pNBA): These compounds demonstrate how polymorphism can significantly affect the mechanical properties of a material. rsc.org Nanoindentation studies revealed variations of 60% or more in stiffness and hardness between the different forms of each compound. rsc.org These differences are attributed to variations in the continuous intermolecular interaction strengths, described as periodic bond chains (PBCs). rsc.org For instance, a substantial increase in hardness was observed between the α and β forms of pABA. rsc.org

2,6-Dimethoxybenzoic Acid (2,6MeOBA): This compound is known to crystallize in three polymorphic forms, which are both conformational and synthon polymorphs. mdpi.com The most stable form, Form I, features molecules in an anti-planar conformation linked by hydrogen-bonded chains (catemer synthon). In contrast, the metastable Forms II and III contain molecules in a syn-planar conformation that form classic carboxylic acid homodimers. mdpi.com This illustrates how both molecular shape and the primary hydrogen-bonding motif can differ between polymorphs. mdpi.com

The propensity for polymorphism in substituted benzoic acids is a result of a delicate energy balance between different possible crystal packing arrangements and molecular conformations. rsc.org Even small changes in substituents or crystallization conditions can favor the formation of one polymorph over another, making the control and prediction of the polymorphic outcome a significant challenge in crystal engineering. ucl.ac.ukmdpi.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations provide a fundamental understanding of the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Acetamido-2-methylbenzoic acid, DFT calculations, such as those performed using the B3LYP functional with a 6-31G* basis set, are employed to predict its charge distribution and identify reactive sites. These calculations are crucial in understanding the molecule's behavior in chemical reactions. For instance, the methyl group at the 2-position introduces steric hindrance and has electronic effects that influence electrophilic substitution reactions. Computational modeling can predict that electrophiles are directed to the para position relative to the activating acetamido group.

In a broader context, DFT studies on related benzoic acid derivatives are used to analyze their structural and electronic properties. nih.gov Such studies often correlate theoretical findings with experimental data from techniques like X-ray crystallography to validate the computational models. nih.gov For example, comparing calculated bond lengths and angles with crystallographic data helps in confirming the molecular conformation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability. For benzoic acid derivatives, DFT studies have shown that the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov Typically, the HOMO is located over the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions.

The electrostatic potential (ESP) map is another valuable tool derived from quantum mechanical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. For a molecule like this compound, the ESP would likely show negative potential around the oxygen atoms of the carboxyl and acetamido groups, making them sites for electrophilic interaction, and positive potential near the hydrogen atoms.

Molecular Dynamics and Simulation Approaches

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for studying the conformational changes of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

For compounds like this compound, MD simulations can be employed to explore their conformational landscape and stability in different environments. researchgate.net In the context of drug design, MD simulations are crucial for understanding how a ligand adapts its conformation upon binding to a protein and for assessing the stability of the resulting protein-ligand complex. While specific MD studies on this compound are not extensively documented in the public domain, the methodologies are well-established for similar small molecules. These simulations can reveal key information about the flexibility of the molecule and the role of solvent in its interactions.

Predictive Modeling for Molecular Design and Optimization

Predictive modeling plays a vital role in the rational design of new molecules with desired properties, thereby accelerating the drug discovery process.

In silico methods are extensively used to predict the binding affinity of a ligand to a biological target, which is a key determinant of its potential efficacy as a drug. Various computational techniques, ranging from scoring functions in molecular docking to more rigorous free energy calculations, are employed for this purpose. For derivatives of 5-acetamido-2-hydroxy benzoic acid, a close analog, in silico studies have been conducted to predict their pharmacokinetic properties and binding affinities. nih.gov These studies often involve the calculation of various molecular descriptors that correlate with biological activity.

Table 1: Predicted Bioactivity Scores for a 5-Acetamido-2-hydroxy benzoic acid derivative (PS1)

| Target Class | Bioactivity Score |

| GPCR ligand | -0.45 |

| Ion channel modulator | -0.58 |

| Kinase inhibitor | -0.69 |

| Nuclear receptor ligand | -1.13 |

| Protease inhibitor | -0.55 |

| Enzyme inhibitor | -0.21 |

Data adapted from a study on 5-acetamido-2-hydroxy benzoic acid derivatives. A higher score indicates a higher probability of biological activity. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket of a protein.

This compound has been utilized as a starting material in the synthesis of covalent inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.gov In these studies, molecular docking was performed on the designed inhibitors to predict their binding modes and prioritize them for synthesis. nih.gov For instance, derivatives of this compound were designed to covalently bind to the catalytic cysteine (Cys111) of PLpro. nih.gov Docking simulations revealed key interactions, such as hydrogen bonds between the inhibitor and amino acid residues like Trp106 and Asn109. nih.gov

Similarly, docking studies on derivatives of the closely related 5-acetamido-2-hydroxy benzoic acid have been performed against cyclooxygenase-2 (COX-2) receptors. nih.govresearchgate.net These studies help in rationalizing the observed biological activities and guide the design of more potent and selective inhibitors.

Table 2: Docking Results of a 5-Acetamido-2-hydroxy benzoic acid derivative (PS1) against COX-2

| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) |

| COX-2 (Homo sapiens) (5F1A) | Salicylic acid (control) | -6.1 |

| PS1 | -6.7 |

Data adapted from a study on 5-acetamido-2-hydroxy benzoic acid derivatives, showing a better binding affinity for the derivative compared to the control. researchgate.net

Prediction of Molecular Descriptors for Structural Insights

In the field of computational chemistry, molecular descriptors are numerical values that encode significant information about the chemical and physical characteristics of a molecule. These descriptors are calculated from the molecular structure and are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models are vital for predicting the biological activity, environmental fate, and physicochemical properties of compounds, thereby guiding drug discovery and development efforts. For this compound, the prediction of these descriptors provides crucial insights into its molecular architecture and potential behavior.

The analysis of molecular descriptors for this compound can be categorized into several key types, including physicochemical, topological, and electronic descriptors. These calculations help to create a detailed molecular profile, offering a theoretical basis for understanding its interactions with biological systems.

Physicochemical Descriptors

Physicochemical descriptors are fundamental to understanding the behavior of a molecule in a biological environment. They influence processes such as absorption, distribution, metabolism, and excretion (ADME). Key predicted physicochemical properties for this compound are summarized below.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 193.20 g/mol | Influences diffusion and transport across biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | 1.75 | Indicates lipophilicity; affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 75.7 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Reflects the number of N-H or O-H bonds; crucial for molecular recognition and binding. |

| Hydrogen Bond Acceptors | 3 | Reflects the number of N or O atoms; key for interactions with biological targets. |

| Rotatable Bonds | 2 | Measures molecular flexibility, which impacts binding affinity and conformation. |

The predicted LogP value suggests that this compound has a balanced lipophilicity, which is often a desirable characteristic for orally administered drugs. The TPSA is within the range typically associated with good cell membrane permeability. The number of hydrogen bond donors and acceptors indicates its capacity to form specific interactions with biological macromolecules, such as enzymes or receptors.

Topological and Constitutional Descriptors

These descriptors are derived from the two-dimensional representation of the molecule and provide information about its size, shape, and atom connectivity.

| Descriptor | Value | Significance |

|---|---|---|

| Number of Atoms | 25 | Basic count of all atoms in the molecule. |

| Number of Heavy Atoms | 14 | Count of all non-hydrogen atoms. |

| Number of Aromatic Rings | 1 | Indicates the presence of a core aromatic scaffold. |

| Fraction of sp³ Hybridized Carbons | 0.20 | Relates to the three-dimensional complexity and saturation of the molecule. |

These descriptors confirm the structural composition of the molecule, highlighting its aromatic nature combined with flexible side chains. The fraction of sp³ hybridized carbons provides a measure of its three-dimensional spatial arrangement, which is a key factor in its ability to fit into the binding sites of target proteins.

Drug-Likeness and Bioactivity Scores

Computational models can also predict a molecule's potential to be a successful drug candidate based on its structural features. These predictions are often based on rules derived from the analysis of known drugs, such as Lipinski's Rule of Five. Furthermore, bioactivity scores can be calculated to estimate the likelihood of a molecule interacting with major drug target classes.

| Parameter | Predicted Score/Status | Significance |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Suggests good potential for oral bioavailability. |

| GPCR Ligand Score | -0.45 | Indicates a lower probability of acting as a G-protein coupled receptor ligand. |

| Ion Channel Modulator Score | -0.50 | Indicates a lower probability of modulating ion channels. |

| Kinase Inhibitor Score | -0.30 | Suggests a moderate to low probability of inhibiting kinases. |

| Nuclear Receptor Ligand Score | -0.21 | Indicates a moderate to low probability of binding to nuclear receptors. |

| Enzyme Inhibitor Score | 0.15 | Suggests a reasonable probability of acting as an enzyme inhibitor. |

The compliance of this compound with Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10) is a positive indicator of its drug-like properties. The bioactivity scores, while predictive, suggest that the compound is most likely to exhibit its biological effects through the inhibition of enzymes, which aligns with research indicating its interaction with targets like cyclooxygenase-2 (COX-2). fishersci.ca

Reactivity and Mechanistic Investigations

Chemical Transformations of the Carboxylic Acid and Acetamido Moieties

The carboxylic acid and acetamido groups of 5-Acetamido-2-methylbenzoic acid are primary sites for chemical modification. The reactivity of these moieties is well-established in organic chemistry, and they undergo a range of transformations.

The carboxylic acid functionality can be readily converted into other functional groups through nucleophilic acyl substitution. sketchy.com A primary example is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. For instance, the reaction of substituted benzoic acids with methanol (B129727), catalyzed by solid acid catalysts like modified montmorillonite (B579905) K10 or zirconium/titanium oxides, proceeds efficiently to yield the corresponding methyl benzoate (B1203000). epa.govmdpi.com The reaction of benzoic acid with methanol to form methyl benzoate and water is a common transformation. tandfonline.com The use of solid acid catalysts is favored for their environmental benefits, such as ease of separation and reusability. tandfonline.com Benzoic acids with both electron-donating and electron-withdrawing groups can undergo this reaction smoothly, affording high yields, particularly with alcohols like methanol and benzyl (B1604629) alcohol. epa.gov

The acetamido group, an amide, is generally less reactive than carboxylic acid derivatives like esters or anhydrides. sketchy.com Its transformations often require more forcing conditions. Hydrolysis of the acetamido group, to yield the corresponding amine (5-amino-2-methylbenzoic acid) and acetic acid, can be achieved under acidic or basic conditions. This reaction is a fundamental transformation for modifying the amine functionality.

The relative reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by the stability of the leaving group; more reactive derivatives have weaker bases as leaving groups. sketchy.com The reactivity can also be affected by steric hindrance around the reactive site, which can slow down the reaction rate. sketchy.com

C-H Activation Strategies in Benzoic Acid Chemistry

Direct functionalization of C–H bonds is a powerful strategy for the efficient synthesis of complex molecules from simple precursors. scispace.com In the context of benzoic acid chemistry, the carboxylic acid group can act as a directing group, guiding transition metal catalysts to specific C-H bonds on the aromatic ring.

Ortho-C–H Functionalization: The carboxylate group is an effective directing group for the functionalization of the C-H bonds at the ortho position (the position adjacent to the carboxylate). scispace.comnih.gov This is often achieved using transition metal catalysts like rhodium or iridium. acs.orgresearchgate.net For example, rhodium(III)-catalyzed amidation of benzoic acids with isocyanates proceeds via ortho C-H bond functionalization followed by intramolecular cyclization to produce N-substituted phthalimides. researchgate.net Similarly, iridium-catalyzed C-H activation can be used for the late-stage amination of drug-like benzoic acids, providing access to anilines with complete regioselectivity for the ortho position. nih.gov

For this compound, the directing group capabilities of both the carboxylic acid and the acetamido group, along with the steric and electronic influence of the methyl and acetamido substituents, would dictate the regioselectivity of C-H activation.

Catalytic Cycles and Reaction Kinetics in Functionalization Processes

Understanding the catalytic cycles and reaction kinetics provides insight into the efficiency and mechanism of functionalization reactions.

Catalytic Cycles: A proposed catalytic cycle for the palladium(II)-catalyzed meta-C-H olefination of benzoic acid derivatives using a nitrile-based template begins with the coordination of the substrate to the Pd(II) species. researchgate.net This is followed by a template-directed insertion of the palladium into the meta-C-H bond. The resulting complex then coordinates with an olefin, undergoes migratory insertion, and finally, β-hydride elimination releases the functionalized product. The Pd(0) species formed is then reoxidized to Pd(II) to continue the cycle. researchgate.net In cobalt-catalyzed couplings, the reaction involves a Co(II) catalyst, a co-oxidant, and an oxygen oxidant, highlighting the role of redox processes in the catalytic cycle. nih.gov

Reaction Kinetics: The kinetics of functionalization reactions are influenced by various factors including temperature, catalyst loading, and substrate concentration. The esterification of benzoic acid with methanol, for instance, has been shown to follow first-order kinetics. tandfonline.comtandfonline.com In one study, the activation energy for this reaction using two different functionalized silica (B1680970) gel catalysts was determined to be 65.9 kJ/mol and 44.9 kJ/mol, respectively. tandfonline.com Kinetic studies of the reaction of benzoic acid with hydroxyl (OH) radicals show that the total reaction rate constant at 298.15 K is 2.35 × 10⁻¹¹ cm³ per molecule per second, with addition reactions being faster than hydrogen abstraction reactions. nih.gov In microfluidic reactors, the alkylation of benzoic acid was found to follow second-order kinetics. nih.gov

The following table summarizes kinetic data for relevant benzoic acid reactions.

| Reaction | Catalyst/Conditions | Kinetic Order | Activation Energy (Ea) | Rate Constant (k) | Reference |

| Esterification of Benzoic Acid with Methanol | Functionalized Silica Gel (S1) | First-Order | 65.9 ± 0.7 kJ/mol | k₀ = (17.58 ± 0.19) x 10⁸ h⁻¹ | tandfonline.com |

| Esterification of Benzoic Acid with Methanol | Functionalized Silica Gel (S3) | First-Order | 44.9 ± 0.6 kJ/mol | k₀ = (6.00 ± 0.10) x 10⁵ h⁻¹ | tandfonline.com |

| Alkylation of Benzoic Acid with Iodomethane | TMGN in DMF (Microreactor) | Second-Order | Not specified | 0.002004 M⁻¹s⁻¹ | nih.gov |

| Reaction with OH radicals | Atmospheric water droplets | Not specified | Not specified | 2.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | nih.gov |

Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact the rate and outcome of chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. youtube.comweebly.com

In reactions involving charged intermediates, such as nucleophilic substitution, polar solvents are crucial for stabilizing these species. youtube.com For example, in Sₙ1 reactions, polar protic solvents are required to stabilize the carbocation intermediate, leading to a faster reaction rate. youtube.com Conversely, in Sₙ2 reactions, polar aprotic solvents are preferred because polar protic solvents can solvate the nucleophile, reducing its reactivity. youtube.com

In the context of C-H activation, the solvent can play a critical role. For the (Cp*IrCl₂)₂-catalyzed H/D exchange of benzoic acid, high levels of deuterium (B1214612) incorporation were observed only when sodium acetate (B1210297) was added to the D₂O/CD₃OD solvent mixture, indicating the solvent system's importance in the reaction mechanism. acs.org Some reactions are even designed to be solvent-free, relying on the catalyst and reaction conditions alone, which offers significant environmental and economic advantages. epa.gov For instance, the esterification of substituted benzoic acids has been successfully carried out using a modified montmorillonite K10 solid acid catalyst under solvent-free conditions. epa.gov In cobalt-catalyzed couplings of benzoic acids, trifluoroethanol is used as the solvent. nih.gov

The effect of a solvent is tied to its ability to solvate and stabilize charges. youtube.com For reactions of this compound, the choice of solvent would depend on the specific transformation. Esterification might proceed well in a non-polar solvent to drive the equilibrium forward by removing water, or under solvent-free conditions with a solid catalyst. epa.gov C-H activation reactions, often involving polar intermediates and transition states, would likely require polar solvents to facilitate the catalytic process. nih.govacs.org

This compound as a Versatile Chemical Building Block

This compound is a derivative of benzoic acid characterized by an acetamido group at the 5-position and a methyl group at the 2-position. The strategic placement of its functional groups—the carboxylic acid, the acetamido moiety, and the methyl group on the aromatic ring—makes it a highly versatile building block in organic synthesis. The carboxylic acid and acetamido groups provide reactive sites for a variety of chemical transformations, such as acylation, esterification, and amidation, while the substitution pattern on the benzene (B151609) ring influences the regioselectivity of further reactions.

The utility of this structural framework is underscored by the importance of its precursor, 5-amino-2-methylbenzoic acid, which serves as a foundational element in the synthesis of various organic compounds, including those used in peptide synthesis and other pharmaceutical intermediates. sigmaaldrich.com The synthesis of the target compound typically involves the straightforward acylation of 5-amino-2-methylbenzoic acid. This ease of preparation, combined with its stable, crystalline nature, enhances its utility as a reliable starting material for more complex molecular architectures. The planar geometry of the aromatic ring and the hydrogen-bonding capabilities of its functional groups also play a role in its chemical behavior.

Utilization in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an ideal intermediate for constructing larger, more complex organic molecules. Its role is particularly notable in multi-step syntheses where precise control over chemical reactivity and stereochemistry is essential.

A prominent example of its application is its use as a key intermediate in the development of covalent inhibitors designed to target the papain-like protease of the SARS-CoV-2 virus. In this context, the compound serves as a core scaffold onto which other chemical moieties are added to build a molecule that can effectively bind to and inhibit the viral enzyme. This demonstrates the compound's value in creating sophisticated molecules for targeted biological applications. The synthesis of such complex structures often relies on a building-block approach, where pre-functionalized rings like this compound are iteratively coupled to assemble the final product.

Role as a Precursor in Specialized Chemical Syntheses

The utility of this compound extends to its role as a precursor in specialized fields, most notably in the pharmaceutical industry and the development of advanced materials.

This compound has garnered significant attention in medicinal chemistry. Research has highlighted its potential in the development of new pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. Studies suggest that the compound and its derivatives can interact with and inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain pathways. This interaction blocks the production of pro-inflammatory prostanoids, making the scaffold a promising candidate for a new generation of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

Beyond its anti-inflammatory potential, the compound's role as an intermediate for antiviral drug development, such as the previously mentioned SARS-CoV-2 inhibitors, further cements its importance in pharmaceutical synthesis.

The following table summarizes research findings on the application of this compound and its close relatives in synthesizing pharmaceutically relevant molecules.

| Precursor/Intermediate | Target Molecule/Class | Therapeutic Application | Source(s) |

| This compound | Covalent Protease Inhibitors | Antiviral (SARS-CoV-2) | |

| This compound | COX-2 Inhibitors | Anti-inflammatory, Analgesic | |

| 5-Acetamido-2-hydroxy benzoic acid | Novel NSAID Derivatives | Anti-inflammatory, Analgesic | nih.govmdpi.com |

| 2-Amino-5-methylbenzoic acid | Cetilistat | Anti-obesity |

Note: Italicized compounds are structurally related and demonstrate the broader utility of the core chemical scaffold.

While direct applications of this compound in material science are not extensively documented, its core structure—an N-acetylated aminobenzoic acid—is fundamental to a critical class of medical materials: iodinated radiocontrast agents. radiologykey.comsajaa.co.za These agents are essential for enhancing the visibility of internal structures in X-ray and computed tomography (CT) imaging. radiologykey.comnih.gov

Virtually all modern iodinated contrast media are derivatives of a tri-iodinated benzoic acid ring. radiologykey.comresearchgate.net The synthesis of these complex molecules often starts with an aminobenzoic acid derivative. This precursor undergoes a series of reactions, including iodination of the benzene ring and modification of the amino and carboxylic acid groups. The "acetamido" (acetylated amine) group is a key structural feature in many non-ionic contrast agents. For example, the synthesis of agents like iohexol (B1672079) and iodixanol (B1672021) involves the acylation of a 5-amino-substituted benzene ring to yield a "5-Acetamide" intermediate, which is then further elaborated. google.com

The acetamido groups, along with other hydrophilic side chains, are crucial for improving the water solubility and reducing the osmolality of the contrast agent, which in turn lowers the risk of adverse effects in patients. sajaa.co.za Therefore, the fundamental chemistry embodied by this compound is directly relevant to the design and synthesis of these advanced diagnostic materials.

Conclusion

Established Synthetic Routes for this compound and Related Compounds

The creation of this compound and its analogs often relies on well-documented, multi-step synthetic sequences. These methods provide a reliable foundation for accessing these important molecular frameworks.

Multi-Step Synthesis from Precursors

The synthesis of compounds like this compound typically begins with simpler, commercially available precursors. A common strategy involves the modification of a substituted aniline (B41778) or benzoic acid. For instance, a synthetic route to a related compound, 2-iodo-5-methylbenzoic acid, starts from 2-amino-5-methylbenzoic acid. This precursor undergoes a diazotization reaction, followed by treatment with potassium iodide to introduce the iodine atom, yielding the desired product in an 85% yield. chemicalbook.com

A general example of a multi-step synthesis is the preparation of methyl m-nitrobenzoate, which involves the oxidation of acetophenone (B1666503) to benzoic acid, followed by nitration to m-nitrobenzoic acid, and finally Fischer esterification to obtain the final product. scribd.com This highlights the sequential nature of building complex molecules from simpler starting materials.

Role of Acylation Reactions in Introducing the Acetamido Moiety

Acylation is a fundamental transformation in organic synthesis and is the key step for introducing the acetamido group (-NHCOCH₃) onto an aromatic ring. chemcess.com The Friedel-Crafts acylation, a classic method, involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. chemcess.comsigmaaldrich.com This reaction proceeds through an electrophilic aromatic substitution mechanism, where a highly reactive acylium ion is generated and attacks the electron-rich aromatic ring. chemcess.comsigmaaldrich.com

In the context of synthesizing 5-acetamido-2-hydroxybenzoic acid derivatives, acylation reactions are paramount. For example, 5-amino-2-hydroxybenzoic acid can be acetylated using acetic anhydride to produce 5-acetamido-2-hydroxybenzoic acid (PS1). mdpi.comresearchgate.net Similarly, N-acylation with other reagents like benzoyl chloride or phenylacetyl chloride can be used to generate a variety of derivatives. mdpi.comnih.gov

Recent advancements have explored the use of amides as acylating agents in the presence of strong Brønsted acids like triflic acid, offering an alternative to traditional Friedel-Crafts conditions. nih.gov This method has proven effective for both intramolecular and intermolecular acylations, providing aromatic ketones in good yields. nih.gov The choice of solvent and catalyst system is crucial for the success of these reactions, with polyphosphoric acid and various heterogeneous catalysts also being employed to improve efficiency and sustainability. chemcess.comresearchgate.net

Exploration of Advanced Synthetic Strategies

To overcome the limitations of traditional methods and to access novel molecular architectures, chemists are continuously exploring advanced synthetic strategies. These approaches often focus on improving efficiency, selectivity, and functional group tolerance.

Catalytic Approaches in Benzoic Acid Functionalization

The direct functionalization of C-H bonds in benzoic acid and its derivatives has emerged as a powerful tool for step-economical synthesis. scispace.comnih.gov Transition-metal catalysis plays a central role in these transformations. While ortho-C-H functionalization has been extensively studied, achieving meta-selectivity has been a significant challenge due to the electronic properties of the carboxyl group. scispace.comresearchgate.net

Recent breakthroughs have demonstrated the use of transition-metal catalysts, such as palladium and iridium, to achieve meta-C-H functionalization of benzoic acid derivatives. scispace.comnih.govacs.org For instance, a general protocol for the meta-C-H olefination of benzoic acid derivatives has been developed using a nitrile-based sulfonamide template and a palladium catalyst with molecular oxygen as the terminal oxidant. nih.gov

Iridium catalysts, such as (Cp*IrCl₂)₂, have also been shown to catalyze the C-H bond activation of benzoic acid, leading to the formation of novel heterocyclic structures like 2-hydroxy-6H-benzo[c]chromen-6-ones. acs.orgacs.org These catalytic systems operate through the formation of a metallacycle intermediate, followed by insertion of a coupling partner. acs.orgacs.org These methods provide a more direct and efficient way to introduce new functional groups into the benzoic acid scaffold.

Preparation Methods for Fluorinated and Other Substituted Benzoic Acid Derivatives

Fluorinated benzoic acids are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. google.comorgsyn.orggoogle.com Several methods have been developed for their preparation, including nucleophilic fluorination. One approach involves the fluorination of 1-arylbenziodoxolones using reagents like cesium fluoride (B91410) (CsF). arkat-usa.org This method has been shown to be effective for the synthesis of 2-fluorobenzoic acids, with the selectivity and yield being influenced by the substituents on the aryl group. arkat-usa.org

The synthesis of other substituted benzoic acids often involves multi-step sequences starting from readily available materials. For example, a series of hydrazide-hydrazones of 4-fluorobenzoic acid were prepared from 4-fluorobenzoic acid hydrazide. globalscientificjournal.com The synthesis of 4-(alkoxy)benzoic acid derivatives can be achieved through the alkylation of methyl-4-hydroxybenzoate. ums.edu.my Furthermore, processes for preparing various halogenated and nitrated benzoic acid derivatives have been patented, highlighting their industrial importance. google.comgoogle.com These methods often involve reactions such as nitration, halogenation, and subsequent functional group transformations. google.com

Rational Design of Synthetic Routes for Derivatives

The ability to rationally design synthetic routes is crucial for efficiently producing a diverse range of benzoic acid derivatives with desired properties. nih.govresearchgate.net This approach involves a deep understanding of reaction mechanisms, retrosynthetic analysis, and often leverages computational tools.

Structure-based drug design, for instance, has been used to guide the synthesis of a large series of benzoic acid derivatives as potential influenza neuraminidase inhibitors. nih.govresearchgate.net By analyzing the enzyme-inhibitor complex structure, researchers can design and synthesize new compounds with improved potency. nih.gov

The development of new synthetic methodologies also contributes to the rational design of derivatives. For example, a new route to produce bio-based benzoates from coumalic acid has been demonstrated, offering a greener alternative to petroleum-derived chemicals. rsc.org This approach utilizes a Diels-Alder reaction platform and has been optimized through kinetic experiments and computational calculations. rsc.org

The synthesis of derivatives often involves a modular approach, where a common intermediate is prepared and then diversified through a series of standard reactions. This strategy allows for the efficient generation of a library of related compounds for screening and optimization. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions

Design and Assembly of Supramolecular Architectures Utilizing Acetamido Benzoic Acids

The design of supramolecular architectures relies on the use of molecules as building blocks that can self-assemble into larger, ordered structures. Acetamido benzoic acids are valuable components in this context due to their capacity for forming robust and directional hydrogen bonds. The carboxylic acid and amide functionalities are excellent hydrogen bond donors and acceptors.

In principle, molecules like 5-Acetamido-2-methylbenzoic acid can be used to form a variety of supramolecular assemblies. The carboxylic acid group can form dimers with other carboxylic acid molecules or interact with other functional groups like pyridines to form acid-pyridine synthons. The amide group can likewise form amide-amide dimers or chains. The combination of these groups within one molecule allows for the creation of more complex, multi-dimensional networks. The study of different benzoic acid derivatives shows that they can form everything from simple dimers to intricate 2D and 3D networks, often influenced by the other substituents on the benzene (B151609) ring.

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is the primary non-covalent interaction that would dictate the assembly of this compound in both its crystalline and solution states. The molecule possesses a carboxylic acid group (-COOH) and a secondary amide group (-NH-C=O), both of which are powerful hydrogen-bonding motifs.

In the solid state, carboxylic acids most commonly form centrosymmetric dimers via a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph set motif. The amide group can also form strong N-H···O hydrogen bonds, typically resulting in either a catemeric chain (C(4) motif) or a dimeric structure. In a molecule containing both functionalities, a competition or cooperation between these synthons would arise. For instance, the carboxylic acid could form its characteristic dimer, while the amide groups on the periphery of this dimer could then link to other dimers, extending the structure. Alternatively, a more complex arrangement involving acid-amide hydrogen bonds could occur. Studies on related molecules, such as 2-methyl-4-(2-methylbenzamido)benzoic acid, show the presence of both intermolecular N—H⋯O hydrogen bonds creating chains and O—H⋯O hydrogen bonds forming classic carboxylic acid dimers. nih.gov

In solution, the extent and nature of hydrogen bonding are highly dependent on the solvent. In non-polar solvents, the formation of hydrogen-bonded dimers is often favored, as seen with p-aminobenzoic acid. ucl.ac.uk In polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites, leading to a greater proportion of solvated monomers. ucl.ac.uk The pre-existence of specific hydrogen-bonded aggregates in solution is often considered a precursor to the nucleation of a particular crystal form. ucl.ac.uk

Table 1: Potential Hydrogen Bonding Interactions for this compound

| Donor Group | Acceptor Group | Potential Synthon |

|---|---|---|

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Carboxylic Acid Dimer |

| Amide (N-H) | Amide (C=O) | Amide Dimer or Chain |

| Carboxylic Acid (-OH) | Amide (C=O) | Acid-Amide Heterosynthon |

Exploration of Other Non-Covalent Interactions, including Halogen Bonding and π-π Stacking

π-π Stacking: The aromatic benzene ring in this compound is capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-poor σ-framework of another. These stacking interactions, though weaker than hydrogen bonds, are vital for the efficient packing of molecules in the crystal lattice. They often manifest as face-to-face or offset stacking arrangements. In many benzoic acid derivatives, π-π stacking is a key feature that helps to organize the hydrogen-bonded networks into a stable three-dimensional structure. ucl.ac.uk

Supramolecular Synthons and Their Formation Principles

The concept of supramolecular synthons, introduced by Desiraju, refers to robust and predictable non-covalent interaction patterns between functional groups. These are the "molecular glue" that holds supramolecular architectures together. The reliability of certain synthons is a cornerstone of crystal engineering.

The most common and robust synthon for carboxylic acids is the O-H···O dimer. For amides, the N-H···O hydrogen bond is the key interaction, leading to either dimers or catemers. When multiple functional groups are present, as in this compound, a hierarchy of synthon formation is often observed. Typically, the strongest and most reliable hydrogen bonds, like the carboxylic acid dimer, will form first. The resulting supermolecule then assembles further using weaker or less geometrically optimal interactions.

In cocrystal design, heterosynthons (synthons formed between different functional groups) are particularly important. For instance, the acid-amide heterosynthon is a well-established motif in the cocrystals of carboxylic acids and amides. semanticscholar.orgresearchgate.netmdpi.com The formation of a particular synthon (homo- vs. heterosynthon) can be influenced by factors such as stoichiometry, steric hindrance, and the electronic properties of the participating molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Aminobenzoic acid |

| 2-Methyl-4-(2-methylbenzamido)benzoic acid |

| Pyridine |

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Compound Design

The traditional approach to discovering and optimizing molecules like 5-Acetamido-2-methylbenzoic acid is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.goveaspublisher.comacs.org These computational tools can rapidly analyze vast chemical spaces to predict the properties and bioactivities of novel derivatives. easpublisher.com

For instance, machine learning algorithms can be trained on existing data for benzoic acid derivatives to build predictive models. acs.org These models can then be used to design new variations of this compound with enhanced characteristics, such as improved binding affinity to a specific biological target or more desirable physicochemical properties for material science applications. mdpi.comnih.gov This in-silico approach significantly accelerates the design-synthesis-testing cycle, reducing the time and cost associated with laboratory experimentation. researchgate.net

Furthermore, AI can aid in devising more efficient synthetic routes. By analyzing vast databases of chemical reactions, AI can propose optimal reaction conditions and catalysts for the synthesis of this compound and its derivatives, a process known as computer-aided synthesis planning. nih.gov The use of computational tools can also predict key parameters like pKa values and the impact of substituents on the electronic properties of the benzoic acid ring, offering a deeper understanding of the molecule's behavior. nih.govmdpi.com

Table 1: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Technique | Potential Outcome |

| Compound Design | Generative Models, QSAR | Design of new derivatives with tailored properties. easpublisher.com |

| Property Prediction | Deep Learning, GNNs | Accurate prediction of physicochemical and biological properties. easpublisher.comunito.it |

| Synthesis Planning | Retrosynthesis Algorithms | Identification of efficient and novel synthetic pathways. nih.gov |

| Spectra Analysis | Pattern Recognition | Automated analysis and interpretation of NMR and MS data. |

Novel Catalytic Systems for Efficient Functionalization

The development of novel catalytic systems is crucial for the efficient and selective functionalization of molecules like this compound. A key area of research is the C-H bond functionalization, which allows for the direct modification of the aromatic ring, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. nih.govacs.orgnih.govresearchgate.net

Recent studies have demonstrated the use of transition metals like ruthenium, cobalt, and palladium to catalyze the C-H functionalization of benzoic acids. nih.govacs.orgnih.gov These methods could potentially be adapted to selectively introduce new functional groups at various positions on the benzene (B151609) ring of this compound, leading to a diverse library of new compounds. For example, a ruthenium-catalyzed reaction could selectively alkylate the ortho-position relative to the carboxylic acid group. acs.org Similarly, palladium catalysis could be employed for meta-C-H olefination. nih.govnih.gov

Another promising area is the development of heterogeneous catalysts, such as functionalized magnetic nanoparticles. nih.gov These catalysts offer the advantage of easy separation and reusability, making the synthetic process more sustainable. A urea-benzoic acid functionalized magnetic nanoparticle, for instance, could act as a dual acidic and hydrogen bonding catalyst for various organic transformations. nih.gov Additionally, new methods for amide bond formation, a key step in the synthesis of the parent compound, are being explored, focusing on greener and more efficient catalytic processes. nih.govnih.govnih.govmdpi.comnih.gov

Advanced Characterization Techniques for Complex Assemblies

As research moves towards the application of this compound in more complex systems, such as supramolecular assemblies, the need for advanced characterization techniques becomes paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of these assemblies in solution. nih.gov Techniques like 2D NMR can reveal through-space interactions, providing insights into how individual molecules of this compound orient themselves within a larger structure. docbrown.inforsc.orgchemicalbook.com

Mass spectrometry (MS) is another indispensable technique for characterizing these complex structures, allowing for the precise determination of their composition and stoichiometry. nist.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and identifying the products of self-assembly processes.

Computational methods, particularly density functional theory (DFT), are increasingly being used in conjunction with experimental techniques. mdpi.comscielo.org.za DFT calculations can provide valuable information on the electronic structure, stability, and vibrational frequencies of both the individual molecule and its assembled forms, aiding in the interpretation of experimental spectra. scielo.org.za For instance, computational studies can predict how the acetamido and carboxylic acid groups participate in hydrogen bonding to form larger structures. nih.gov Advanced spectroscopic techniques like HERFD-XANES and valence-to-core XES can provide detailed information about the local coordination environment of metal centers in catalytic systems involving benzoic acid derivatives. rsc.org

Expanding the Scope of Supramolecular Applications in Chemical Research

The presence of both a hydrogen-bond donor (amide N-H) and acceptor (amide and carboxylic acid C=O), as well as a carboxylic acid group, makes this compound an excellent candidate for the construction of supramolecular assemblies. nih.gov These are complex, well-organized structures formed through non-covalent interactions like hydrogen bonding and π-π stacking. acs.org

The self-assembly of functionalized benzoic acids can lead to the formation of a variety of structures, including gels, liquid crystals, and porous materials. These materials have potential applications in areas such as drug delivery, sensing, and catalysis. For example, the ordered channels within a porous material constructed from this compound could be used to selectively bind and release guest molecules.

Furthermore, the principles of supramolecular chemistry can be applied to surface modification. Self-assembled monolayers (SAMs) of benzoic acid derivatives can be formed on various substrates, altering their surface properties. researchgate.netacs.org This could be utilized to create surfaces with specific functionalities, such as enhanced biocompatibility or selective adhesion. The study of how these molecules interact and organize at the nanoscale will be a key driver of innovation in materials science and nanotechnology.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 5-acetamido-2-methylbenzoic acid, and how do reaction conditions influence yield and purity? A:

- Synthetic Routes : Common methods involve acetylation of 2-methyl-5-aminobenzoic acid using acetic anhydride or acetyl chloride in polar solvents (e.g., DMF or THF) under reflux. Nitration of pre-functionalized benzoic acid derivatives followed by reduction and acetylation is another pathway .

- Optimization : Yields depend on stoichiometry, temperature (typically 80–100°C), and catalyst use (e.g., H₂SO₄ for acetylation). Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Characterization : Confirm structure via H/C NMR (amide proton at δ 8.2–8.5 ppm, methyl group at δ 2.1–2.3 ppm) and FTIR (C=O stretch at ~1680 cm⁻¹ for acetamido and carboxylic acid groups) .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound? A:

- Crystallization : Grow single crystals via slow evaporation in ethanol or methanol.

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) with a diffractometer (e.g., Bruker D8 VENTURE). Refinement via SHELXL-2018/3 software resolves bond angles and torsion angles, confirming planar acetamido and methyl group orientations .

- Key Metrics : Compare experimental data (e.g., C=O bond lengths: 1.21–1.23 Å) with DFT-calculated values to validate accuracy .

Stability and Degradation

Q: What factors influence the hydrolytic stability of this compound under varying pH conditions? A:

- pH-Dependent Hydrolysis : The acetamido group hydrolyzes to 2-methyl-5-aminobenzoic acid in acidic (HCl, pH < 3) or basic (NaOH, pH > 10) conditions. Rate constants () are determined via HPLC monitoring (C18 column, UV detection at 254 nm) .

- Storage : Stability is maximized in anhydrous environments at 4°C; degradation products (e.g., acetic acid) are detectable via GC-MS after 6 months .

Regioselectivity in Substitution Reactions

Q: How does the methyl group at position 2 affect electrophilic substitution reactivity in this compound? A:

- Steric and Electronic Effects : The methyl group induces steric hindrance, directing electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the acetamido group. Computational modeling (Gaussian 16, B3LYP/6-31G*) predicts charge distribution and reactive sites .

- Experimental Validation : Nitration (HNO₃/H₂SO₄) yields 5-acetamido-2-methyl-4-nitrobenzoic acid as the major product (75–80% yield), confirmed by LC-MS and H NMR .

Biological Activity Profiling

Q: What methodologies are used to evaluate the anti-inflammatory potential of this compound? A:

- In Vitro Assays :

- Controls : Include vehicle (DMSO) and untreated cells to rule out solvent toxicity. Statistical analysis (ANOVA, p < 0.05) validates significance .

Computational Modeling for Reactivity Prediction

Q: How can molecular docking studies predict the interaction of this compound with biological targets? A:

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., COX-2 PDB: 5KIR).

- Parameters : Set grid boxes (20 ų) around the catalytic site, with Lamarckian genetic algorithm settings (100 runs).

- Validation : Compare binding energies (ΔG) and hydrogen-bonding patterns with known inhibitors (e.g., diclofenac) .

Contradictions in Reported Spectral Data

Q: How should researchers address discrepancies in NMR chemical shifts reported for this compound? A:

- Source Analysis : Differences arise from solvent (DMSO-d₆ vs. CDCl₃), concentration, and instrument calibration. Cross-reference with published spectra (e.g., SDBS or PubChem) .

- Reproducibility : Standardize conditions (25°C, 400 MHz instrument) and report deuterated solvent lock signals. Use TMS (δ 0.00 ppm) as an internal reference .

Environmental and Safety Considerations

Q: What protocols ensure safe handling and disposal of this compound in laboratory settings? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.